molecular formula C11H19N B064302 (1S,2S,5R)-Neomenthyl cyanide CAS No. 180978-26-1

(1S,2S,5R)-Neomenthyl cyanide

Cat. No.: B064302
CAS No.: 180978-26-1
M. Wt: 165.27 g/mol
InChI Key: AWVUYKHSNNYPOX-MXWKQRLJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S,5R)-Neomenthyl cyanide is a useful research compound. Its molecular formula is C11H19N and its molecular weight is 165.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyanide Toxicity and Antagonism

Cyanide intoxication and its antagonism have been a subject of research for a long time. The biological studies of cyanide preceded its chemical preparation, indicating a long-standing interest in its properties and effects. While cyanide is known for its toxic effects, particularly in rapid lethal action and chronic toxicity from dietary, industrial, and environmental factors, it also exists in prebiotic times and is involved in biogenesis. Cyanide's role in normal metabolism and the complex problems it creates for modern society are areas of active research (Way, 1984).

Cyanide in Hazardous Chemicals Control

The need for special control over the handling, storage, use, and disposal of hazardous highly toxic chemicals, including cyanide compounds, has been emphasized. These chemicals, often used in deliberate criminal and suicidal incidents, sabotage, and terrorist acts, require careful monitoring by law enforcement agencies. The acute poisoning effects of cyanide compounds, along with their health risks, have led to their inclusion in lists of hazardous chemicals that necessitate stricter control (Prodanchuk et al., 2021).

Environmental Fate and Detoxification of Cyanide

The environmental fate and detoxification of cyanide have been a critical area of research. The toxicity of cyanide and its breakdown products, including free cyanide present in water from the dissolution of compounds such as sodium cyanate, potassium cyanide, and hydrogen cyanide, have been studied in detail. The need for understanding the pathophysiology of cyanide and responsible management of hazardous situations due to its environmental availability has been highlighted (Boening & Chew, 1999).

Cyanide in Photodynamic Therapy

Cyanine-derived dyes, including cyanides, have potential applications in photodynamic therapy (PDT), a method of cancer treatment. The structural modifications of cyanine dyes, such as halogenation, incorporation of metal atoms or organic structures, or synthesis of lactosomes, emulsions, or conjugation, aim to enhance their properties for use in PDT. The wide array of cyanine derivatives resulting from these modifications indicates a strong interest in the potential therapeutic uses of cyanide in the medical field (Lange et al., 2021).

Bioremediation of Cyanide-Contaminated Environments

The remediation of cyanide-contaminated environments through microbes and plants has been a focus of recent advances. Cyanide in the environment, resulting from industrial activities such as mining, poses a significant threat to human, animal, and aquatic life. Bioremediation, utilizing micro-organisms and plants capable of consuming cyanide and converting it into non-toxic substances, has emerged as an efficient, cost-effective, and eco-friendly alternative to conventional treatment processes. This approach highlights the potential of biotechnological applications in mitigating cyanide pollution (Kumar et al., 2017).

Mechanism of Action

Target of Action

The primary target of (1S,2S,5R)-Neomenthyl cyanide is the TRPM8 receptor . This receptor is a non-selective cation channel that is part of the transient receptor potential channel family. It is activated by cold temperatures and cooling agents, playing a crucial role in sensing and adapting to cold temperatures .

Mode of Action

This compound acts as an agonist for the TRPM8 receptor . This means it binds to the receptor and activates it, triggering a response. The activation of the TRPM8 receptor by this compound results in a cooling sensation, similar to the effect of menthol .

Biochemical Pathways

The activation of the TRPM8 receptor leads to the influx of cations, such as calcium and sodium, into the cell . This changes the membrane potential and triggers a series of downstream effects, including the sensation of cold and the modulation of pain perception .

Pharmacokinetics

Like other monoterpenoids, it is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of the TRPM8 receptor by this compound results in a cooling sensation . This can help to soothe irritation and reduce pain, making it useful in the treatment of conditions like dry eye .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds can affect its absorption and distribution. Additionally, factors such as temperature and pH can influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that this compound has a menthol-like cooling activity . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

It is known that this compound has a cooling effect, which suggests it may interact with certain receptors or channels in the body

Properties

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-8(2)11-5-4-9(3)6-10(11)7-12/h8-11H,4-6H2,1-3H3/t9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVUYKHSNNYPOX-MXWKQRLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454187
Record name (1S,2S,5R)-Neomenthyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180978-26-1
Record name (1S,2S,5R)-Neomenthyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.